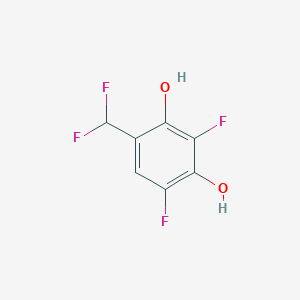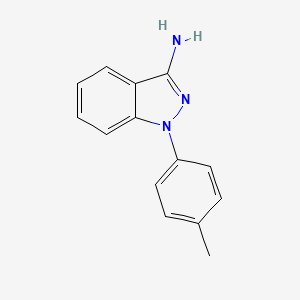
5-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a complex organic compound that features a tetrahydroisoquinoline core substituted with a fluoro and trifluoromethyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps One common approach starts with the preparation of the substituted phenyl ring, followed by the construction of the tetrahydroisoquinoline core
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.
科学的研究の応用
5-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.
作用機序
The mechanism of action of 5-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 4-Fluoro-2-(trifluoromethyl)phenol
- 3-Trifluoromethyl-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride
Uniqueness
Compared to similar compounds, 5-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its tetrahydroisoquinoline core, which provides additional sites for chemical modification and potential biological activity. The presence of both fluoro and trifluoromethyl groups further enhances its chemical stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C16H14ClF4N |
|---|---|
分子量 |
331.73 g/mol |
IUPAC名 |
5-[2-fluoro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C16H13F4N.ClH/c17-15-8-11(16(18,19)20)4-5-14(15)13-3-1-2-10-9-21-7-6-12(10)13;/h1-5,8,21H,6-7,9H2;1H |
InChIキー |
XZGXTYDCYDFXDB-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1C(=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1](/img/structure/B12080556.png)





![(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B12080604.png)
![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)





